(2R)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid
Description
(2R)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid is a non-proteinogenic amino acid characterized by a phenyl ring substituted with a methoxy group at the para position (C4) and a methyl group at the meta position (C3). Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.25 g/mol (calculated from structural analogs in ). This compound is structurally analogous to aromatic amino acids like tyrosine and phenylalanine but features unique substituents that modulate its physicochemical properties, such as solubility, lipophilicity, and electronic effects .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-methoxy-3-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)15-2)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGNDDYTXLSPCE-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@H](C(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-methoxy-3-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Amino Acid Formation: The amine is then subjected to a Strecker synthesis, involving the reaction with potassium cyanide and ammonium chloride, followed by hydrolysis to yield the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid.
Reduction: 2-Amino-3-(4-methoxy-3-methylphenyl)propanol.
Substitution: Derivatives with substituted amino groups.
Scientific Research Applications
(2R)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its structural features allow it to bind to active sites of enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position and Electronic Effects: The para-methoxy group in the target compound donates electrons via resonance, increasing aromatic stability. Methyl vs. Ethyl Groups: The 3-methyl group in the target compound introduces moderate lipophilicity, while the 4-ethyl substituent () further enhances hydrophobicity, impacting solubility and bioavailability .
Functional Group Comparison: Methoxy vs. Hydroxyl: D-Tyrosine () has a polar hydroxyl group, making it more water-soluble than the target compound. However, the methoxy group in the target may confer metabolic stability by resisting oxidation . Borono Group: The 4-boronophenyl analog () demonstrates how substituents can enable therapeutic applications, such as boron neutron capture therapy, though this requires specific biochemical targeting .
Stereochemical Considerations: The R-configuration in the target compound contrasts with the S-isomer of 4-bromophenylpropanoic acid (). Stereochemistry critically affects binding to chiral receptors; for example, D-amino acids are often resistant to enzymatic degradation, enhancing their utility in antimicrobial peptides .
Biological Implications :
- The target compound’s methyl and methoxy groups may enhance blood-brain barrier penetration compared to polar analogs like D-Tyrosine. However, its lack of an indole ring (cf. D-Tryptophan, ) limits its role in neurotransmitter pathways .
Biological Activity
(2R)-2-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid, often referred to as a methoxy-substituted amino acid, has garnered attention in recent years for its potential biological activities. This compound's unique structural features, including a chiral center and specific aromatic substitutions, suggest it may play significant roles in various biological processes.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molar mass of approximately 209.24 g/mol. The presence of both an amino group (NH) and a carboxylic acid group (COOH) indicates its potential to mimic or interact with natural amino acids, influencing various metabolic pathways.
Research suggests that this compound may act as a neurotransmitter modulator . Its structural similarity to other biologically active compounds allows it to interact with various receptors in the central nervous system (CNS). Specifically, it may influence synaptic transmission and has been studied for its neuroprotective properties, potentially offering therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biological Activities
- Neurotransmitter Modulation : The compound has been shown to affect neurotransmitter systems, particularly those involving glutamate and GABA (gamma-aminobutyric acid), which are crucial for synaptic plasticity and overall brain function.
- Antioxidant Properties : Preliminary studies indicate that derivatives of this compound may exhibit antioxidant effects, helping to mitigate oxidative stress within cells. This property is particularly relevant in the context of neuroprotection.
- Potential Therapeutic Applications : Ongoing research is exploring the use of this compound in drug development, especially for conditions related to cognitive decline and mood disorders due to its modulatory effects on neurotransmitters.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study 1 : A study published in Neuroscience Letters demonstrated that this compound could enhance synaptic efficacy in hippocampal neurons, suggesting a role in learning and memory processes.
- Study 2 : In vitro experiments showed that the compound could reduce neuronal cell death induced by oxidative stress, highlighting its potential as a neuroprotective agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-3-(4-methoxyphenyl)propanoic acid | Contains a methoxy group | Moderate neurotransmitter modulation |
| 2-Amino-3-(3-methylphenyl)propanoic acid | Lacks methoxy group | Limited biological activity |
| 2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid | Unique substitution pattern | Enhanced reactivity and activity |
The table above illustrates how variations in the structural features of similar compounds can significantly influence their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
